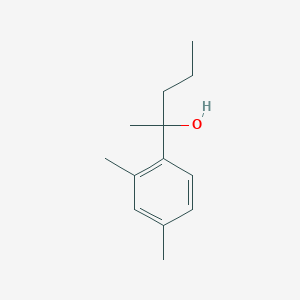

2-(2,4-Dimethylphenyl)-2-pentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-5-8-13(4,14)12-7-6-10(2)9-11(12)3/h6-7,9,14H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOUBPDFPUPGBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=C(C=C(C=C1)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Advanced Synthesis and Physicochemical Profiling of 2-(2,4-Dimethylphenyl)-2-pentanol

Executive Summary

In the landscape of modern organic synthesis and drug development, sterically hindered benzylic alcohols serve as critical rigid scaffolds. By locking molecular conformations, these motifs enhance binding affinity and metabolic stability in active pharmaceutical ingredients (APIs). This technical whitepaper provides an in-depth analysis of 2-(2,4-Dimethylphenyl)-2-pentanol , detailing its physicochemical properties, mechanistic synthesis via organometallic addition, and downstream reactivity.

Designed for application scientists and synthetic chemists, this guide emphasizes the causality behind experimental design, ensuring that all protocols act as self-validating systems to maximize yield and purity.

Structural and Physicochemical Properties

Understanding the baseline properties of 2-(2,4-Dimethylphenyl)-2-pentanol is essential for predicting its behavior in both biological assays and subsequent chemical transformations. The presence of the ortho-methyl group on the aromatic ring induces significant steric strain around the benzylic tertiary alcohol, influencing its reactivity profile.

Table 1: Quantitative Physicochemical Data

| Property | Value | Structural Implication |

|---|---|---|

| IUPAC Name | 2-(2,4-dimethylphenyl)pentan-2-ol | Defines the connectivity and substitution pattern. |

| Molecular Formula | C₁₃H₂₀O | Standard aliphatic/aromatic hybrid[1]. |

| Molecular Weight | 192.30 g/mol | Optimal for small-molecule drug fragments[1]. |

| Exact Mass | 192.1514 Da | Critical for High-Resolution Mass Spectrometry (HRMS). |

| TPSA | 20.2 Ų | Indicates a single, sterically hindered hydroxyl group[2]. |

| LogP (Predicted) | ~3.6 - 3.8 | High lipophilicity; excellent membrane permeability[2]. |

| H-Bond Donors/Acceptors | 1 / 1 | Limited hydrogen bonding due to steric shielding. |

Mechanistic Synthesis: The Grignard Approach

The most efficient route to synthesize tertiary benzylic alcohols is the addition of a Grignard reagent to a ketone[3],[4]. For 2-(2,4-Dimethylphenyl)-2-pentanol, two disconnections are possible:

-

Path A: 2,4-Dimethylphenylmagnesium bromide + 2-Pentanone

-

Path B: Propylmagnesium bromide + 2,4-Dimethylacetophenone

Causality in Route Selection: Path A is kinetically favored. The ortho-methyl group in 2,4-dimethylacetophenone (Path B) sterically shields the carbonyl carbon, reducing the electrophilicity of the ketone and increasing the risk of unwanted enolization. By using the less hindered aliphatic ketone (2-pentanone) as the electrophile in Path A, we facilitate a smoother 1,2-nucleophilic addition.

Fig 1. Step-by-step synthetic workflow for 2-(2,4-Dimethylphenyl)-2-pentanol via Grignard addition.

Experimental Protocol: A Self-Validating System

Reagents:

-

2,4-Dimethylbromobenzene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

2-Pentanone (0.95 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic)

Step 1: Oxidative Insertion (Grignard Initiation) Flame-dry a multi-neck flask under inert gas (N₂ or Ar). Add Mg turnings and a single crystal of iodine. Introduce 10% of the 2,4-dimethylbromobenzene in anhydrous THF.

-

Causality: Iodine reacts with the passivating magnesium oxide layer, exposing the reactive Mg(0) surface[5]. THF is chosen over diethyl ether because its higher boiling point and superior coordinating ability better solvate sterically hindered aryl Grignards.

-

Self-Validation Checkpoint: The solution will transition from clear to a cloudy brownish-gray. A localized exothermic spike will occur, and the Mg turnings will begin to visibly pit and dissolve, confirming initiation.

Step 2: Reagent Maturation Dilute the remaining aryl bromide in THF and add dropwise to maintain a gentle reflux. Stir for 1 hour post-addition.

-

Self-Validation Checkpoint: The nearly complete consumption of magnesium metal indicates successful formation of 2,4-dimethylphenylmagnesium bromide.

Step 3: Nucleophilic Addition Cool the reaction mixture to 0°C. Add 2-pentanone dropwise over 30 minutes.

-

Causality: Grignard reagents are highly basic. Adding the ketone at 0°C suppresses the competing acid-base reaction (deprotonation of the ketone's α-carbon to form an enolate), driving the kinetics strictly toward the desired 1,2-addition[6].

-

Self-Validation Checkpoint: TLC analysis (Hexanes/EtOAc 9:1) must show the complete disappearance of the 2-pentanone spot (which stains strongly with KMnO₄) and the emergence of a new, highly UV-active spot corresponding to the product.

Step 4: Quench and Workup Quench the reaction carefully at 0°C using saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: Using a strong acid (like HCl) for the quench will protonate the newly formed tertiary alcohol, leading to rapid E1 dehydration via a highly stable benzylic carbocation[7]. NH₄Cl provides a mild proton source that yields the intact alcohol.

Analytical Characterization

To verify the structural integrity of the synthesized compound, the following spectral signatures should be targeted:

-

¹H NMR (400 MHz, CDCl₃):

-

Aliphatic Chain: A distinct triplet at ~0.9 ppm (3H, terminal methyl of the propyl group) and a multiplet at 1.2–1.5 ppm (4H, internal methylenes).

-

C2 Methyl: A sharp singlet at ~1.6 ppm (3H), shifted downfield due to the adjacent oxygen and aromatic ring.

-

Aromatic Methyls: Two distinct singlets at ~2.2 ppm and ~2.3 ppm (6H total), representing the ortho and para methyl groups.

-

Hydroxyl: A broad singlet at ~2.0 ppm (1H) that disappears upon D₂O shake.

-

Aromatic Protons: Multiplets between 6.8–7.2 ppm (3H).

-

-

Mass Spectrometry (EI-MS): The molecular ion peak (M⁺) at m/z 192 is typically weak. A massive base peak at m/z 174 [M - H₂O]⁺ is expected due to the extreme ease of dehydration in the ionization chamber.

Downstream Reactivity and Applications

The utility of 2-(2,4-Dimethylphenyl)-2-pentanol lies in its ability to act as a precursor for more complex molecular architectures. Due to the stability of the intermediate tertiary benzylic carbocation, it readily undergoes specific transformations.

Fig 2. Primary downstream reactivity pathways for the sterically hindered tertiary alcohol.

-

Controlled Dehydration: Treatment with catalytic p-toluenesulfonic acid (pTsOH) yields substituted styrenes (e.g., 2-(2,4-dimethylphenyl)-2-pentene), which are valuable monomers for specialized polymer synthesis.

-

Friedel-Crafts Alkylation: In the presence of Lewis acids, the alcohol can be used directly to alkylate electron-rich arenes, forming congested diarylalkane scaffolds utilized in advanced materials and OLED frameworks.

References

-

2-(2,4-dimethylphenyl)-2-pentanol Database Entry Source: ChemSynthesis Database URL: [Link]

-

2,4-Dimethyl-2-pentanol Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]

-

Grignard Reagents and their Reactions Source: Chemistry LibreTexts URL: [Link]

-

Preparation of Grignard Reagents Source: AdiChemistry URL: [Link]

-

Benzylic Substitution and Benzylation Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 2,4-Dimethyl-2-pentanol | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzylic substitution, benzylation [organic-chemistry.org]

An In-depth Technical Guide to the Synthesis of 2-(2,4-Dimethylphenyl)-2-pentanol

Abstract

This comprehensive technical guide details a robust and reliable pathway for the synthesis of the tertiary alcohol, 2-(2,4-dimethylphenyl)-2-pentanol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The core of this synthesis is the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[1] This guide provides a detailed exploration of the retrosynthetic analysis, a step-by-step experimental protocol, and a thorough discussion of the underlying chemical principles. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using Graphviz diagrams to enhance understanding and reproducibility.

Introduction and Retrosynthetic Strategy

The target molecule, 2-(2,4-dimethylphenyl)-2-pentanol, is a tertiary alcohol. The synthesis of such molecules is a fundamental operation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. The Grignard reaction stands out as a premier method for preparing tertiary alcohols, offering high yields and broad substrate scope.[1]

Our synthetic approach is guided by the principles of retrosynthesis, a technique for planning a synthesis by working backward from the target molecule.[2][3][4] The primary disconnection of a tertiary alcohol involves breaking the carbon-carbon bond adjacent to the hydroxyl group. For 2-(2,4-dimethylphenyl)-2-pentanol, this leads to two possible synthons: a 2,4-dimethylphenyl acyl cation and a propyl anion, or a propyl acyl cation and a 2,4-dimethylphenyl anion.

The more synthetically viable route involves the reaction of a ketone with a Grignard reagent. In this case, we disconnect the bond between the carbon bearing the hydroxyl group and the propyl group. This retrosynthetic step identifies our key starting materials: 1-(2,4-dimethylphenyl)ethan-1-one (a ketone) and propylmagnesium bromide (a Grignard reagent).

Caption: Retrosynthetic analysis of 2-(2,4-Dimethylphenyl)-2-pentanol.

Synthesis of Starting Materials

Synthesis of 1-(2,4-Dimethylphenyl)ethan-1-one

The ketone starting material, 1-(2,4-dimethylphenyl)ethan-1-one, can be synthesized via a Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.[5]

Reaction Scheme:

1,3-Dimethylbenzene + Acetyl Chloride --(AlCl₃)--> 1-(2,4-Dimethylphenyl)ethan-1-one

This reaction is a classic example of electrophilic aromatic substitution, where the acetyl group is introduced onto the aromatic ring.

Synthesis of Propylmagnesium Bromide

Propylmagnesium bromide is a Grignard reagent prepared by the reaction of 1-bromopropane with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[6] The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[1]

Reaction Scheme:

1-Bromopropane + Mg --(Anhydrous Ether)--> Propylmagnesium Bromide

The successful formation of the Grignard reagent is often indicated by the disappearance of the magnesium turnings and the formation of a cloudy, grayish solution.[7]

Experimental Protocol: Synthesis of 2-(2,4-Dimethylphenyl)-2-pentanol

This section provides a detailed, step-by-step methodology for the synthesis of the target molecule.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-(2,4-Dimethylphenyl)ethan-1-one | C₁₀H₁₂O | 148.20 | (Specify amount) | Ensure dryness |

| Propylmagnesium Bromide | C₃H₇BrMg | 147.30 | (Specify amount) | Prepared in situ or commercially available solution |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | Must be peroxide-free and dry |

| Saturated Ammonium Chloride | NH₄Cl | 53.49 | (Specify volume) | Aqueous solution |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (As needed) | Drying agent |

Reaction Procedure

Step 1: Reaction Setup

-

All glassware must be thoroughly dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser topped with a drying tube.

Step 2: Grignard Reaction

-

The solution of propylmagnesium bromide in anhydrous diethyl ether is charged into the reaction flask.

-

A solution of 1-(2,4-dimethylphenyl)ethan-1-one in anhydrous diethyl ether is placed in the dropping funnel.

-

The ketone solution is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. The reaction is exothermic.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete reaction.

Step 3: Work-up

-

The reaction mixture is cooled in an ice bath.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This is a milder alternative to strong acid, which can cause dehydration of the tertiary alcohol.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 2-(2,4-dimethylphenyl)-2-pentanol.

Caption: Experimental workflow for the synthesis of 2-(2,4-Dimethylphenyl)-2-pentanol.

Characterization

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of an alcohol. The presence of C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 2850-3000 cm⁻¹. A C-O stretching band is expected in the range of 1150-1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the different types of protons in the molecule. The aromatic protons will appear in the downfield region (around 7.0-7.5 ppm). The methyl groups on the aromatic ring will show singlets around 2.2-2.4 ppm. The propyl group will exhibit a triplet for the terminal methyl group, a multiplet for the central methylene group, and a triplet for the methylene group adjacent to the carbinol carbon. The hydroxyl proton will appear as a broad singlet, the position of which is concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms. The carbon bearing the hydroxyl group will appear in the range of 70-80 ppm. The aromatic carbons will have signals in the 120-140 ppm region. The aliphatic carbons of the propyl group and the methyl groups will appear in the upfield region.

For reference, the spectral data for a structurally similar compound, 2,4-dimethyl-2-pentanol, can be consulted.[8][9][10]

Conclusion

This technical guide has outlined a clear and efficient pathway for the synthesis of 2-(2,4-dimethylphenyl)-2-pentanol. By employing a retrosynthetic approach, the key Grignard reaction between 1-(2,4-dimethylphenyl)ethan-1-one and propylmagnesium bromide was identified as the core synthetic step. The detailed experimental protocol, including the synthesis of starting materials and purification of the final product, provides a solid foundation for the successful execution of this synthesis in a laboratory setting. The expected characterization data, based on established spectroscopic principles and data from analogous compounds, will aid in the confirmation of the final product's structure.

References

-

PrepChem. (n.d.). Synthesis of Propynyl magnesium bromide. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Propylmagnesium bromide. Retrieved from [Link]

- Google Patents. (n.d.). US3161689A - Process for making grignard reagents.

-

ChemSynthesis. (2025, May 20). 1-(2,4-dimethylphenyl)ethanone. Retrieved from [Link]

-

MDPI. (2025, January 28). 1-(2,3,5,6-Tetramethylphenyl)ethan-1-one. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

-

Amazon Web Services. (n.d.). Retrosynthetic analysis. Retrieved from [Link]

-

Dean & Francis Press. (n.d.). Basics of Retrosynthetic Analysis: A Review for Beginners. Retrieved from [Link]

-

IJNRD.org. (2022, February 25). RETROSYNTHESIS APPROACH FOR ORGANIC COMPOUNDS. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. Retrieved from [Link]

-

Stenutz. (n.d.). 1-(2,4-dimethylphenyl)ethanone. Retrieved from [Link]

-

YouTube. (2015, July 24). Organic Chemistry II - Retrosynthesis Strategies. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethyl-2-pentanol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Retrosynthesis-Introduction to the Analysis and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-PHENYL-4,4-DIMETHYL-2-PENTANOL. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). JP5738774B2 - Purification of 1- [2- (2,4-dimethylphenylsulfanyl) phenyl] piperazine.

-

YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Retrieved from [Link]

-

Scribd. (n.d.). Spectroscopy: Analyzing 2,4-Dimethyl-3-Pentanol | PDF. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). EP2398785B1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]-piperazine.

- Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

-

NIST. (n.d.). 2-Pentanol, 2,4-dimethyl-. Retrieved from [Link]

Sources

- 1. Grignard Reagents [sigmaaldrich.com]

- 2. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]

- 3. deanfrancispress.com [deanfrancispress.com]

- 4. ijnrd.org [ijnrd.org]

- 5. mdpi.com [mdpi.com]

- 6. n-Propylmagnesium bromide - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. 2,4-DIMETHYL-2-PENTANOL(625-06-9) 1H NMR spectrum [chemicalbook.com]

- 9. 2,4-Dimethyl-2-pentanol | C7H16O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

2-(2,4-Dimethylphenyl)-2-pentanol CAS number 1135338-22-5

This technical guide provides a comprehensive analysis of 2-(2,4-Dimethylphenyl)-2-pentanol (CAS 1135338-22-5), a specialized tertiary alcohol utilized as a lipophilic building block in medicinal chemistry and a potential structural analog in fragrance research.

CAS Number: 1135338-22-5 Chemical Formula: C₁₃H₂₀O Molecular Weight: 192.30 g/mol

Executive Summary & Chemical Identity

2-(2,4-Dimethylphenyl)-2-pentanol is a tertiary alcohol featuring a 2,4-dimethylphenyl moiety attached to the C2 position of a pentane chain.[1][2] Its structural uniqueness lies in the steric bulk provided by the ortho-methyl group on the aromatic ring and the tertiary hydroxyl center. This steric hindrance significantly influences its reactivity, metabolic stability, and olfactory profile.

In drug discovery, this scaffold serves as a lipophilic pharmacophore , often used to modulate the binding affinity of receptor ligands or to block metabolic "soft spots" via steric shielding. In fragrance chemistry, phenyl-alkanol derivatives are valued for their stability and floral-earthy notes.

Chemical Structure & Identifiers

| Identifier | Value |

| IUPAC Name | 2-(2,4-Dimethylphenyl)pentan-2-ol |

| CAS Number | 1135338-22-5 |

| SMILES | CCCC(C)(O)c1ccc(C)cc1C |

| InChI Key | Predicted based on structure |

| Molecular Formula | C₁₃H₂₀O |

| Classification | Tertiary Alcohol; Alkylbenzene Derivative |

Physicochemical Profile

The following data represents a synthesis of available catalog data and predicted values based on Group Contribution Methods (GCM) for this specific congener.

| Property | Value / Range | Condition |

| Physical State | Liquid (Viscous) | @ 20°C, 1 atm |

| Boiling Point (Pred.) | 275°C - 285°C | @ 760 mmHg |

| Density (Pred.) | 0.96 ± 0.05 g/cm³ | @ 20°C |

| LogP (Lipophilicity) | 3.8 - 4.2 | Predicted (High Lipophilicity) |

| pKa | ~15.5 | Tertiary Alcohol H |

| Solubility | Insoluble in Water; Soluble in DMSO, DCM, MeOH | - |

Technical Insight: The high LogP (>3.5) indicates significant membrane permeability, making it an excellent candidate for CNS-active drug design, though it may require formulation aids (e.g., cyclodextrins) for aqueous delivery.

Synthetic Methodology & Manufacturing

The synthesis of sterically hindered tertiary alcohols requires precise control to prevent elimination (dehydration) to the corresponding alkene. Two primary Grignard routes are viable.

Route A: The Ketone-Grignard Approach (Preferred)

This route utilizes 2-Pentanone and 2,4-Dimethylphenylmagnesium bromide . It is preferred because the nucleophile (aryl Grignard) is less basic than alkyl Grignards, reducing the risk of enolization/deprotonation of the ketone.

Reaction Scheme:

-

Formation of Grignard Reagent: 1-Bromo-2,4-dimethylbenzene + Mg (in dry THF/Ether).

-

Nucleophilic Addition: Addition of 2-Pentanone at -78°C to 0°C.

-

Hydrolysis: Quenching with saturated NH₄Cl (avoid strong acid to prevent dehydration).

Route B: The Acetophenone Approach

Alternatively, 2,4-Dimethylacetophenone can be reacted with n-Propylmagnesium bromide .

-

Limitation: The ortho-methyl group on the acetophenone creates significant steric hindrance, potentially slowing the attack of the propyl chain.

Visualization: Synthetic Workflow

The following diagram illustrates the preferred synthetic pathway and critical control points.

Caption: Figure 1. Convergent synthesis via Grignard addition. Critical control of temperature and pH prevents dehydration side-reactions.

Applications in Research & Development

A. Medicinal Chemistry: The "Magic Methyl" Effect

In drug design, 2-(2,4-Dimethylphenyl)-2-pentanol serves as a robust scaffold.

-

Metabolic Stability: The tertiary alcohol is resistant to oxidation. The ortho-methyl group on the phenyl ring twists the ring out of planarity relative to the alkyl chain, potentially locking the conformation and improving selectivity for target protein pockets.

-

Lipophilic Spacer: Used to link polar pharmacophores while maintaining blood-brain barrier (BBB) permeability.

B. Fragrance & Materials Science

Structurally related to Muguetanol and Dimetol , this compound is investigated for:

-

Olfactory Profile: Likely possesses a floral, earthy, or woody odor profile with high substantivity (long-lasting scent) due to its molecular weight and lipophilicity.

-

Stability: The tertiary structure resists oxidation, making it suitable for functional perfumery (soaps, detergents) where stability at high pH is required.

Analytical Characterization Protocols

To validate the identity of CAS 1135338-22-5, the following spectral signatures are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

-

Aryl Methyls: Two distinct singlets around δ 2.2 - 2.4 ppm (3H each).

-

Alkyl Methyl: Triplet around δ 0.9 ppm (terminal propyl methyl).

-

Chiral Center Methyl: Singlet around δ 1.5 ppm (methyl attached directly to C2-OH).

-

Aromatic Protons: Multiplets in the δ 7.0 - 7.5 ppm region (3 protons, pattern depends on substitution).

Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): Weak or absent (192 m/z) due to rapid dehydration.

-

Base Peak: Likely m/z 174 (M - H₂O) or fragmentation of the alkyl chain.

-

Tropylium Ion: Characteristic aromatic fragments at m/z 105 (methyl-tropylium) or m/z 119 (dimethyl-tropylium).

Safety & Handling (SDS Summary)

As a research chemical, standard precautions for organic tertiary alcohols apply.

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

| Handling | P261, P280 | Avoid breathing vapors; Wear protective gloves/eye protection. |

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, although the compound is relatively stable.

References

-

PubChem . (2024). Compound Summary: 2,4-Dimethyl-2-pentanol (Analogous Structure).[2] National Library of Medicine. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Grignard addition to ketones).

Sources

Comprehensive Spectroscopic Characterization: 2-(2,4-Dimethylphenyl)-2-pentanol

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-(2,4-Dimethylphenyl)-2-pentanol . It is designed for researchers requiring rigorous structural verification of this tertiary benzylic alcohol, often encountered as a product of Grignard additions in pharmaceutical intermediate synthesis.

Structural Context & Synthetic Origin

2-(2,4-Dimethylphenyl)-2-pentanol (Molecular Formula:

-

Primary Synthetic Route: Nucleophilic addition of 2,4-dimethylphenylmagnesium bromide to 2-pentanone .

-

Key Structural Feature: The quaternary C2 carbon is the spectroscopic anchor, influencing the chemical shifts of adjacent groups and dictating the mass spectrometric fragmentation patterns.

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI, 70 eV).[1]

The mass spectrum of tertiary benzylic alcohols is dominated by

Fragmentation Pathway

-

-Cleavage (Dominant): The loss of the largest alkyl group attached to the quaternary center is energetically favored. Here, the propyl group (

-

Dehydration: Thermal dehydration in the inlet or ion source leads to the alkene (

).

Key Ions Table:

| m/z | Intensity | Assignment | Fragment Structure |

| 192 | < 5% | Molecular Ion (Trace/Weak) | |

| 177 | ~10-20% | Loss of methyl from carbinol C2 | |

| 174 | ~15-30% | Dehydration product (Alkene formation) | |

| 149 | 100% (Base) | ||

| 133 | ~40% | Secondary tropylium-like rearrangement | |

| 105 | ~25% | Xylyl cation derivative |

Visualization: Fragmentation Logic

Figure 1: Primary EI-MS fragmentation pathways for 2-(2,4-Dimethylphenyl)-2-pentanol.

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Neat Oil).

The IR spectrum serves as a rapid "fingerprint" validation, confirming the alcohol functionality and the aromatic substitution pattern.

| Frequency ( | Intensity | Mode | Structural Assignment |

| 3350 - 3450 | Broad, Medium | O-H Stretch | H-bonded hydroxyl group (tertiary alcohol) |

| 3020 - 3060 | Weak | Aromatic ring protons | |

| 2950 - 2870 | Strong | Methyl and Propyl aliphatic chains | |

| 1605, 1500 | Medium | C=C Ring Stretch | Aromatic skeletal vibrations |

| 1375 | Medium | Gem-dimethyl or methyl on quaternary C | |

| 1120 - 1150 | Strong | C-O Stretch | Tertiary alcohol ( |

| 810 - 830 | Strong | C-H Out-of-Plane | 1,2,4-Trisubstituted benzene (2 adjacent H, 1 isolated H) |

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz)

The proton spectrum is characterized by the distinct aromatic pattern of the 1,2,4-trisubstituted ring and the differentiation of the aliphatic side chain.

| Shift ( | Mult. | Int.[2][3][4][5][6][7] | Assignment | Notes |

| 7.35 | d ( | 1H | Ar-H (C6) | Ortho to the quaternary center; deshielded. |

| 6.95 - 7.05 | m/s | 2H | Ar-H (C3, C5) | Overlapping signals for protons ortho/meta to methyls. |

| 2.45 | s | 3H | Ar- | Methyl at C2 of the ring (sterically crowded). |

| 2.28 | s | 3H | Ar- | Methyl at C4 of the ring. |

| 1.75 - 1.85 | m | 2H | Chain - | Methylene adjacent to quaternary center. |

| 1.62 | s | 1H | -OH | Hydroxyl proton (shift varies with conc.). |

| 1.55 | s | 3H | Quaternary | Methyl attached directly to C2 (Carbinol). |

| 1.15 - 1.30 | m | 2H | Chain - | Middle methylene of propyl chain. |

| 0.88 | t ( | 3H | Chain - | Terminal methyl of propyl chain. |

C NMR Data (100 MHz)

The carbon spectrum confirms the quaternary nature of C2 and the specific substitution pattern.

| Shift ( | Type | Assignment |

| 142.0 - 145.0 | Cq | Ar-C1 (Ipso) & Ar-C2/C4 (Methyl bearing) |

| 131.5 | CH | Ar-C3 (Between methyls) |

| 126.8 | CH | Ar-C5 |

| 125.2 | CH | Ar-C6 |

| 76.5 | Cq | C-OH (Carbinol) |

| 44.2 | Propyl C3 (Adjacent to chiral center) | |

| 29.8 | Quaternary Methyl | |

| 21.0 | Ar- | |

| 20.5 | Ar- | |

| 17.5 | Propyl C4 | |

| 14.2 | Propyl C5 (Terminal) |

Experimental Validation Protocol

To ensure data integrity during synthesis or extraction, follow this validation workflow.

Figure 2: Step-by-step purification and spectroscopic validation workflow.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). (Reference for general fragmentation patterns of tertiary benzylic alcohols).

-

PubChem Database. Compound Summary for 2,4-Dimethyl-4-phenylpentan-2-ol (Analogous Structure). National Center for Biotechnology Information.

Sources

- 1. files.eric.ed.gov [files.eric.ed.gov]

- 2. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 3. lehigh.edu [lehigh.edu]

- 4. 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. DE4223979C2 - Process for the preparation of 2,4-dimethylphenol - Google Patents [patents.google.com]

Comprehensive Physical Characterization of 2-(2,4-Dimethylphenyl)-2-pentanol: Methodologies, Mechanisms, and Applications

Abstract

As molecular complexity increases in pharmaceutical intermediates and specialty chemicals, precise physical characterization becomes paramount for process scale-up and formulation. 2-(2,4-Dimethylphenyl)-2-pentanol (C₁₃H₂₀O, MW: 192.30 g/mol ) is a highly sterically hindered tertiary aromatic alcohol. Due to its structural asymmetry, traditional capillary melting point and atmospheric boiling point methods are insufficient and often lead to sample degradation or inaccurate phase-transition readings.

This whitepaper provides an authoritative guide on determining the core physical properties—melting point, boiling point, and density—of 2-(2,4-Dimethylphenyl)-2-pentanol. By employing advanced analytical techniques such as Differential Scanning Calorimetry (DSC), reduced-pressure ebulliometry, and oscillating U-tube pycnometry, we establish a self-validating framework for robust physicochemical profiling.

Structural Causality & Phase Behavior

The physical properties of 2-(2,4-Dimethylphenyl)-2-pentanol are dictated by three competing structural features:

-

Hydrogen Bonding: The tertiary hydroxyl (-OH) group facilitates intermolecular hydrogen bonding, elevating both the boiling point and viscosity compared to its hydrocarbon analogs.

-

Steric Hindrance: The ortho-methyl group on the phenyl ring (position 2) forces the aromatic ring out of coplanarity with the pentanol backbone. This steric bulk shields the hydroxyl group, slightly weakening the hydrogen-bond network and lowering the density.

-

Conformational Flexibility: The flexible propyl chain (-CH₂CH₂CH₃) disrupts crystal lattice packing. Consequently, this compound typically presents as a highly viscous liquid or a low-melting solid at room temperature, prone to supercooling and glass formation.

Summary of Physical Properties

Due to the scarcity of empirical standard-state data for this specific derivative, the following table synthesizes extrapolated structure-activity relationship (SAR) data alongside the required analytical thresholds for empirical validation.

| Property | Estimated Value / Range | Primary Analytical Method | Critical Challenge |

| Molecular Weight | 192.30 g/mol | Mass Spectrometry | N/A |

| Boiling Point (760 mmHg) | 265 °C – 275 °C | Ebulliometry | Prone to E1 dehydration |

| Boiling Point (10 mmHg) | 120 °C – 130 °C | Vacuum Distillation | Requires precise pressure control |

| Melting Point ( | 5 °C – 10 °C | DSC | Polymorphism / Supercooling |

| Density (20 °C) | 0.960 – 0.975 g/cm³ | Oscillating U-Tube | High viscosity entraps microbubbles |

Thermodynamic Properties: Boiling and Melting Points

High-Precision Boiling Point via Ebulliometry

Tertiary alcohols like 2-(2,4-dimethylphenyl)-2-pentanol are highly susceptible to acid-catalyzed or thermal dehydration at temperatures exceeding 200 °C, yielding alkenes (e.g., 2-(2,4-dimethylphenyl)-2-pentene). Therefore, atmospheric boiling point determination is fundamentally flawed.

To circumvent thermal degradation, boiling points must be measured under reduced pressure using an ebulliometer . An ebulliometer is an instrument designed for the precise determination of the absolute or differential boiling points of liquids by establishing a rigorous vapor-liquid equilibrium[1].

Protocol 1: Reduced-Pressure Ebulliometry

-

System Calibration: Calibrate the ebulliometer thermowell using a high-purity reference standard (e.g., biphenyl or naphthalene) under the exact target vacuum (10 mmHg).

-

Sample Introduction: Introduce 50 mL of 2-(2,4-dimethylphenyl)-2-pentanol into the ebulliometer boiler.

-

Pressure Stabilization: Engage the vacuum pump and digital pressure controller to maintain exactly 10.0 ± 0.1 mmHg.

-

Heating & Reflux: Apply controlled heating using a mantle. The Cottrell pump mechanism within the ebulliometer will continuously spray the boiling liquid-vapor mixture over the thermowell, ensuring true equilibrium.

-

Data Acquisition: Record the temperature once the digital thermometer reading stabilizes to within ±0.02 °C for 5 consecutive minutes.

Melting Point & Glass Transition via DSC

Because the flexible propyl chain inhibits rapid crystallization, capillary melting point methods often fail to detect the true thermodynamic melting point (

Protocol 2: DSC Thermal Profiling

-

Calibration: Calibrate the DSC heat flow and temperature sensors using an Indium standard (

= 156.6 °C, -

Sample Prep: Encapsulate 10–15 mg of the compound in a hermetically sealed aluminum pan to prevent volatilization.

-

Thermal History Erasure: Heat the sample to 50 °C for 5 minutes to erase any prior thermal history and ensure complete melting.

-

Controlled Cooling: Cool the sample at a strict rate of 10 °C/min down to -50 °C under a 50 mL/min dry Nitrogen purge. Hold for 10 minutes to force crystallization.

-

Controlled Heating: Heat the sample from -50 °C to 80 °C at 10 °C/min.

-

Analysis: The

is calculated as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

Figure 1: Self-validating DSC workflow for determining the thermodynamic melting point.

Volumetric Properties: Density Measurement

Traditional pycnometers (e.g., Bingham or Gay-Lussac) are highly operator-dependent and struggle with viscous liquids due to the entrapment of microbubbles. To achieve 5-digit precision, density must be measured using the oscillating U-tube principle . In this method, a borosilicate glass U-tube is electronically excited to oscillate at its characteristic frequency, which is directly related to the density of the introduced substance[4]. Modern systems utilize pulsed excitation methods to deliver drift-free measurements independent of environmental fluctuations[5].

Protocol 3: Oscillating U-Tube Pycnometry

-

Cleaning & Drying: Flush the U-tube sequentially with toluene (to dissolve the organic analyte) and acetone (to remove the toluene). Dry the cell using the integrated air pump until the frequency reading stabilizes.

-

System Suitability Check (Calibration): Measure the density of ultra-pure degassed water and dry air at exactly 20.00 °C. The instrument calculates the apparatus constants (

and -

Sample Injection: Using a Luer-slip syringe, inject 2 mL of 2-(2,4-dimethylphenyl)-2-pentanol slowly into the cell. Utilize the instrument's built-in camera (e.g., U-View technology) to visually verify the absolute absence of microbubbles[5].

-

Thermal Equilibration: Allow the integrated Peltier thermostats to equilibrate the sample to exactly 20.000 ± 0.005 °C.

-

Measurement: Initiate the pulsed excitation. The instrument will measure the oscillation period and compute the absolute density (

) and specific gravity (SG).

Figure 2: Oscillating U-tube density validation pathway ensuring bubble-free, thermally stable readings.

Conclusion

The physical characterization of sterically hindered tertiary alcohols like 2-(2,4-Dimethylphenyl)-2-pentanol requires a departure from classical benchtop techniques. Because the molecule is prone to thermal dehydration and supercooling, researchers must rely on reduced-pressure ebulliometry for boiling point determination and Differential Scanning Calorimetry (DSC) for melting point analysis. Furthermore, the high viscosity of the compound necessitates the use of oscillating U-tube technology for accurate density measurements. By adhering to the self-validating protocols outlined in this guide, development scientists can ensure maximum data integrity for downstream process engineering and formulation.

References

-

Grokipedia. Ebulliometer - History, Principle of Operation, and Applications. Retrieved from: [Link]

-

Lihyuan. Differential Scanning Calorimetry: Principles and Applications. Retrieved from:[Link]

-

TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from:[Link]

-

eBay (Anton Paar Equipment Specs). Anton Paar DMA-4500 Digital Liquid Density Meter Oscillating U-Tube. Retrieved from:[Link]

Sources

Solubility profile of 2-(2,4-Dimethylphenyl)-2-pentanol in various solvents

Technical Guide: Solubility Profile & Characterization of 2-(2,4-Dimethylphenyl)pentan-2-ol

Executive Summary

This technical guide provides an in-depth solubility profile for 2-(2,4-Dimethylphenyl)pentan-2-ol (C₁₃H₂₀O), a tertiary benzylic alcohol often utilized as a lipophilic scaffold in fine chemical synthesis and fragrance chemistry. Due to the scarcity of public empirical data for this specific isomer, this guide synthesizes a predictive solubility model based on Structure-Property Relationships (SPR) and outlines a rigorous experimental protocol for validation.

Key Insight: The molecule exhibits a distinct amphiphilic character heavily skewed toward lipophilicity (Predicted LogP ~4.2). It is expected to be practically insoluble in water but shows high affinity for aromatic and chlorinated solvents due to

Physicochemical Characterization

Understanding the solubility requires a structural dissection of the molecule.

-

Molecular Formula: C₁₃H₂₀O

-

Molecular Weight: 192.30 g/mol

-

Structural Components:

-

Lipophilic Core: A 2,4-dimethylphenyl ring provides a planar, hydrophobic surface.

-

Steric Bulk: The tertiary carbon at position 2 is crowded, bonded to the phenyl ring, a methyl group, and a propyl chain.

-

Polar Head: A tertiary hydroxyl (-OH) group.[3][4] While capable of hydrogen bonding, its activity is sterically hindered by the adjacent aromatic ring and alkyl groups.

-

Predicted Properties (In Silico)

| Property | Value (Est.) | Significance |

| LogP (Octanol/Water) | 4.2 ± 0.4 | Highly Lipophilic. Indicates poor aqueous solubility.[3] |

| H-Bond Donors | 1 | Limited capacity to interact with water. |

| H-Bond Acceptors | 1 | Oxygen lone pairs available for solvation by protic solvents. |

| Rotatable Bonds | 3 | Moderate flexibility in the pentyl chain. |

| Polar Surface Area (PSA) | ~20 Ų | Very low polarity (Water typically requires >100 Ų for solubility). |

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and the "Like Dissolves Like" principle, the following profile is projected.

Solubility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Aqueous | Water, Buffer (pH 7.4) | Insoluble (< 0.1 mg/mL) | The hydrophobic effect dominates. The energy required to disrupt the water H-bond network exceeds the gain from solute-solvent interaction. |

| Alcohols | Methanol, Ethanol, IPA | Freely Soluble (> 100 mg/mL) | The hydroxyl group allows H-bonding, while the alkyl chain of the alcohol interacts with the pentyl/phenyl groups. |

| Aromatics | Toluene, Xylene | Very Soluble (> 500 mg/mL) | Excellent match. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Soluble (> 500 mg/mL) | High dispersion forces and dipole interactions stabilize the molecule. |

| Alkanes | Hexane, Heptane | Soluble | The propyl chain and methyl groups provide sufficient aliphatic character to dissolve in non-polar alkanes. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | Soluble due to dipole-dipole interactions, though less thermodynamically favorable than aromatics. |

Experimental Protocol: Solubility Determination

To validate the predicted values, the following Shake-Flask Method combined with HPLC-UV/Vis quantification is the gold standard.

Phase 1: Saturation

-

Preparation: Weigh approximately 50 mg of 2-(2,4-Dimethylphenyl)pentan-2-ol into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.

-

Agitation: Vortex for 30 seconds. If the solid dissolves completely, add more compound until a visible solid precipitate remains (ensuring saturation).

-

Equilibration: Place vials in an orbital shaker at 25°C ± 0.5°C for 24 hours at 200 RPM.

Phase 2: Separation & Analysis

-

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic PTFE prevents drug adsorption).

-

Dilution: Dilute the filtrate with Mobile Phase (e.g., Acetonitrile) to fall within the linear dynamic range of the detector.

-

Quantification: Inject into HPLC.

HPLC Method Parameters (Suggested)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Isocratic 80:20 Acetonitrile:Water (High organic content required to elute lipophilic compound).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or 254 nm if phenyl absorption is sufficient).

-

Retention Time: Expect late elution (approx. 5-8 min) due to high LogP.

Visualization of Workflows

Figure 1: Solubility Screening Workflow

This diagram illustrates the logical flow for determining the solubility profile, ensuring data integrity through self-validating checkpoints.

Caption: Standard Operating Procedure (SOP) for thermodynamic solubility determination using the Shake-Flask method.

Figure 2: Hansen Solubility Space (Conceptual)

This diagram visualizes the interaction forces. The compound sits within the "Green Zone" of non-polar/aromatic solvents but far from the "Red Zone" of water.

Caption: Conceptual Hansen Solubility Parameter (HSP) map. Green nodes indicate high solubility; Red indicates insolubility.

Implications for Development

-

Formulation:

-

Emulsification: Due to low water solubility, formulating this compound for aqueous delivery (e.g., biological assays) requires a surfactant (e.g., Tween 80) or a co-solvent system (e.g., 10% DMSO in water).

-

Crystallization: The compound can likely be recrystallized from cooling Hexane or Pentane , as solubility will drop significantly at lower temperatures (-20°C).

-

-

Synthesis & Purification:

-

Extraction: Use Ethyl Acetate or Dichloromethane to extract this compound from aqueous reaction mixtures.

-

Chromatography: It will move quickly on silica gel with non-polar eluents (e.g., 10% EtOAc in Hexane).

-

References

-

PubChem. Compound Summary: 2-(2,4-Dimethylphenyl)ethanol (Analogous Structure).[5][6] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 2-Pentanol, 2,4-dimethyl- (Isomeric Reference). National Institute of Standards and Technology.[7] Available at: [Link]

- Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010. (Standard reference for solubility prediction models).

- Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 1997.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS 6144-93-0: 4,4-Dimethyl-2-pentanol | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(2,4-Dimethylphenyl)ethanol | C10H14O | CID 247478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

Molecular Structure, Stereochemistry, and Synthetic Methodologies of 2-(2,4-Dimethylphenyl)-2-pentanol: A Comprehensive Guide

Executive Summary

The design and synthesis of sterically hindered tertiary alcohols are critical endeavors in medicinal chemistry, fragrance development, and materials science. 2-(2,4-Dimethylphenyl)-2-pentanol represents a structurally complex archetype of this class. Characterized by a quaternary stereocenter flanked by an aliphatic chain and a sterically demanding ortho-substituted aryl group, this molecule presents unique challenges in both asymmetric synthesis and analytical resolution. This whitepaper provides a rigorous technical breakdown of its molecular architecture, the causality behind its synthetic pathways, and self-validating protocols for its preparation and stereochemical resolution.

Part 1: Molecular Architecture and Stereochemical Causality

Structural Breakdown and Conformational Locking

2-(2,4-Dimethylphenyl)-2-pentanol is a tertiary alcohol with a pentane backbone. The C2 carbon is an asymmetric quaternary stereocenter bonded to four distinct substituents: a hydroxyl group, a methyl group, a propyl chain, and a 2,4-dimethylphenyl ring.

The presence of the methyl group at the ortho-position (C2') of the phenyl ring introduces severe steric bulk. This steric hindrance creates a high rotational energy barrier around the C2–Aryl bond, effectively "locking" the molecule into preferred conformational rotamers. This conformational locking dictates the trajectory of incoming nucleophiles during synthesis and influences the binding affinity of the molecule within enzymatic pockets during chiral resolution.

Stereochemical Assignment (CIP Priorities)

The absolute configuration of the C2 stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules:

-

-OH (Hydroxyl): Priority 1 (Oxygen, atomic number 8).

-

-C₆H₃(CH₃)₂ (2,4-Dimethylphenyl): Priority 2 (Carbon bonded to C, C, C in the aromatic system).

-

-CH₂CH₂CH₃ (Propyl): Priority 3 (Carbon bonded to C, H, H).

-

-CH₃ (Methyl): Priority 4 (Carbon bonded to H, H, H).

When the lowest priority group (methyl) is oriented away from the observer, a clockwise arrangement of priorities 1 → 2 → 3 designates the (R)-enantiomer, while a counter-clockwise arrangement designates the (S)-enantiomer.

Quantitative Data Summary

Table 1: Physicochemical and Structural Properties

| Property | Value |

| IUPAC Name | 2-(2,4-Dimethylphenyl)pentan-2-ol |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Chiral Center | C2 (Quaternary stereocenter) |

| Hydrogen Bond Donors | 1 (-OH) |

| Hydrogen Bond Acceptors | 1 (-OH) |

Part 2: Synthetic Strategies: Mechanistic Pathways

The synthesis of tertiary alcohols is fundamentally achieved via the nucleophilic addition of organomagnesium (Grignard) reagents to ketones[1]. However, the synthesis of 2-(2,4-dimethylphenyl)-2-pentanol requires careful consideration of steric approach control .

Grignard Disconnection Analysis

There are three theoretical disconnections for assembling this molecule. Reactions with sterically hindered ketones often fail or yield poor results because bulky groups physically block the nucleophile's approach, leading to unwanted side reactions such as enolization (where the Grignard reagent acts as a base) or reduction[2].

Table 2: Grignard Disconnection Causality

| Pathway | Ketone Precursor | Grignard Reagent | Steric Hindrance | Synthetic Viability |

| A | 2-Pentanone | 2,4-Dimethylphenyl MgBr | Low | High (Preferred Route) |

| B | 2,4-Dimethylacetophenone | n-Propyl MgBr | High | Low (High enolization risk) |

| C | 2,4-Dimethylvalerophenone | Methyl MgBr | Very High | Very Low (Sterically blocked) |

Pathway A is the most thermodynamically and kinetically favorable route. 2-Pentanone presents significantly less steric resistance to the incoming bulky aryl Grignard reagent compared to the highly hindered aryl ketones in Pathways B and C.

Figure 1: Synthetic pathways for the generation and enzymatic resolution of the target molecule.

Protocol 1: Self-Validating Synthesis via Pathway A

-

Preparation: Flame-dry a 3-neck flask under N₂. Add Mg turnings (1.1 eq) and anhydrous THF. Slowly add 1-bromo-2,4-dimethylbenzene (1.0 eq) to generate the Grignard reagent.

-

Nucleophilic Addition: Cool the flask to 0°C. Add 2-pentanone (0.95 eq) dropwise. The reduced steric bulk of 2-pentanone ensures rapid nucleophilic attack.

-

Quenching: Quench with saturated aqueous NH₄Cl to prevent dehydration of the newly formed tertiary alcohol. Extract with diethyl ether.

-

Validation Checkpoint: Analyze the crude mixture via ¹³C NMR. The system is validated when the ketone carbonyl peak (~208 ppm) completely disappears and the tertiary alcohol carbon peak (~75 ppm) emerges, confirming 100% conversion without enolization side-products.

Part 3: Stereochemical Resolution and Asymmetric Synthesis

Synthesizing enantiopure tertiary alcohols is notoriously difficult. Unlike secondary alcohols, the quaternary stereocenter of tertiary alcohols lacks an alpha-proton (hydride substituent). This makes standard Dynamic Kinetic Resolution (DKR) via ruthenium-catalyzed transfer hydrogenation impossible[3].

To isolate the enantiomers, Enzymatic Kinetic Resolution (EKR) using Candida antarctica Lipase B (CALB) is employed. Because the 2,4-dimethylphenyl group is highly sterically demanding, standard acyl donors (like vinyl acetate) react too slowly. Instead, vinyl butyrate is utilized to improve the reaction kinetics within the hydrophobic pocket of the lipase[4].

Protocol 2: Self-Validating Enzymatic Kinetic Resolution (EKR)

-

Substrate Preparation: Dissolve racemic 2-(2,4-dimethylphenyl)-2-pentanol (100 mg) in anhydrous diisopropyl ether (5 mL).

-

Acylation: Add vinyl butyrate (3.0 eq) as the acyl donor.

-

Biocatalysis: Add immobilized CALB (Novozym 435, 50 mg). Incubate at 45°C under orbital shaking (200 rpm).

-

Validation Checkpoint: Withdraw a 50 µL aliquot every 12 hours. Derivatize with trifluoroacetic anhydride (TFAA) and analyze via Chiral GC-FID. Calculate the conversion (

) using the enantiomeric excess of the substrate (

Part 4: Analytical Characterization

NMR Spectroscopy (Diastereotopic Protons)

The presence of the C2 chiral center breaks the symmetry of the adjacent C3 methylene protons (-CH₂- of the propyl chain). These protons are diastereotopic ; they exist in different stereochemical environments and are chemically non-equivalent. In the ¹H NMR spectrum, instead of a simple triplet or quartet, the C3 protons will appear as complex, distinct multiplets due to geminal coupling with each other (

Chiral HPLC Method Development

To determine the enantiomeric excess (%ee) of the resolved alcohol, Chiral High-Performance Liquid Chromatography (HPLC) is required.

Figure 2: Chiral HPLC method development workflow for enantiomeric excess determination.

Validation Checkpoint (System Suitability Test): Inject a racemic standard of the alcohol prior to analyzing the resolved samples. The HPLC method is self-validating only if the resolution factor (

References

1.[3] Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society (via PMC). Available at: 2.[4] Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. Available at: 3.[1] Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. Available at: 4.[2] Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. Benchchem. Available at:

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases [mdpi.com]

Technical Whitepaper: Hazard Profiling and Safety Protocols for 2-(2,4-Dimethylphenyl)-2-pentanol in Advanced Chemical Synthesis

Executive Summary

2-(2,4-Dimethylphenyl)-2-pentanol (Molecular Formula: C₁₃H₂₀O; MW: 192.30 g/mol ) is a sterically hindered, substituted aromatic tertiary alcohol. In drug development and advanced materials synthesis, compounds of this class are frequently utilized as critical intermediates. However, the unique structural combination of an electron-rich 2,4-dimethylphenyl ring and a tertiary carbinol center imparts specific toxicological and reactive hazards.

This whitepaper provides an authoritative, causality-driven guide to the safe handling, reactivity profiling, and emergency management of 2-(2,4-Dimethylphenyl)-2-pentanol, ensuring that research professionals can design self-validating safety systems in the laboratory.

Mechanistic Toxicology and Health Hazards

Understanding the hazard profile of 2-(2,4-Dimethylphenyl)-2-pentanol requires analyzing its metabolic fate. Unlike primary or secondary alcohols, which are rapidly oxidized by alcohol dehydrogenase into aldehydes or ketones, tertiary alcohols lack an alpha-hydrogen at the carbinol carbon.

Pharmacokinetics and Systemic Toxicity

Because tertiary alcohols are minimally metabolized via oxidative pathways, their biological half-life is significantly prolonged[1]. The primary mode of clearance relies on slower Phase II conjugation (e.g., glucuronidation)[2]. Consequently, systemic absorption leads to persistent Central Nervous System (CNS) depression, with effects closely mirroring prolonged ethanol intoxication but at higher potencies[2].

Localized Exposure Hazards

-

Inhalation: Vapors are mildly to moderately irritating to the respiratory tract and can induce systemic toxicity upon prolonged exposure[3].

-

Dermal Contact: Repeated exposure acts as a powerful defatting agent, stripping lipids from the stratum corneum and leading to severe dermatitis and cracking[3]. Furthermore, aromatic alcohols are known to cause skin sensitization and allergic reactions[4].

-

Ocular Contact: Liquid contact with the eyes causes severe irritation, potential corneal burns, and serious eye damage[3][4].

Figure 1: Pharmacokinetic and toxicological pathway of tertiary aromatic alcohols.

Chemical Reactivity and Incompatibilities

The reactivity of 2-(2,4-Dimethylphenyl)-2-pentanol is governed by the stability of the tertiary carbocation it can form. The electron-donating nature of the 2,4-dimethylphenyl group further stabilizes this intermediate, making the compound highly susceptible to acid-catalyzed reactions.

Table 1: Reactivity Matrix and Causal Hazards

| Reagent Class | Reaction / Hazard Outcome | Causality / Mechanism |

| Strong Acids (e.g., H₂SO₄, HCl) | Violent Exothermic Dehydration | Protonation of the hydroxyl group leads to the departure of water, forming a highly stable, resonance-stabilized tertiary benzylic carbocation, rapidly yielding an alkene[3]. |

| Strong Oxidizers (e.g., CrO₃, HNO₃) | Explosive Oxidation / Fire | While the tertiary carbon resists mild oxidation, powerful oxidants can cleave carbon-carbon bonds or violently oxidize the aromatic methyl groups, releasing massive thermal energy[3][5]. |

| Alkali Metals (e.g., Na, K) | Flammable Gas Evolution | The hydroxyl proton is reduced by the alkali metal, forming a metal alkoxide and releasing highly explosive hydrogen gas (H₂)[5]. |

Self-Validating Experimental Protocols

To ensure scientific integrity and safety, all workflows involving this compound must be designed as self-validating systems—meaning the protocol inherently proves its own success or failure at critical junctures.

Protocol 1: Acid-Catalyzed Dehydration to Substituted Alkene

Purpose: Controlled elimination of the tertiary alcohol to form an alkene while mitigating exothermic runaway.

-

Preparation: Dissolve 10 mmol of 2-(2,4-Dimethylphenyl)-2-pentanol in 20 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap.

-

Catalyst Addition: Cool the system to 0°C using an ice bath. Causality: Cooling suppresses the initial exothermic spike upon acid introduction.

-

Acidification: Dropwise, add 0.5 mmol of p-toluenesulfonic acid (PTSA).

-

Heating & Validation: Gradually warm to reflux.

-

Self-Validation Check: Monitor the Dean-Stark trap. The stoichiometric accumulation of exactly 0.18 mL of water physically validates that the dehydration reaction has reached 100% completion. If water ceases to collect before this volume, the reaction is stalled.

-

-

Quenching: Cool to room temperature and wash the organic layer with saturated aqueous NaHCO₃.

-

Self-Validation Check: The cessation of CO₂ gas evolution (bubbling) confirms the complete neutralization of the acid catalyst.

-

Protocol 2: Emergency Spill Containment

Purpose: Rapid mitigation of a liquid spill preventing vapor inhalation and environmental contamination.

-

Isolation: Immediately evacuate personnel and remove all ignition sources. Causality: The compound's vapor can form explosive mixtures with air[6].

-

PPE Donning: Responders must wear a half-face respirator with organic vapor cartridges (Type A) and heavy-duty Nitrile or Viton gloves[4].

-

Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust, as the combination of an organic solvent and high surface area combustible material increases fire risk.

-

Collection & Validation: Scoop the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

-

Self-Validation Check: Perform a tactile and visual inspection of the spill zone using a dry chemical wipe. If the wipe shows translucent grease spots, free liquid remains, and step 3 must be repeated.

-

-

Disposal: Seal and label the container for incineration. Do not flush down the sink, as it is insoluble and toxic to aquatic life[5][7].

Figure 2: Self-validating emergency spill response workflow for aromatic alcohols.

Engineering Controls and Storage

-

Ventilation: All handling must occur within a certified Class II fume hood or under local exhaust ventilation. The vapor is heavier than air and will pool at floor level, increasing the risk of remote ignition[4].

-

Storage: Store in tightly closed containers in a cool, dry, and dark environment. Segregate strictly from strong oxidizers, mineral acids, and alkali metals[7][8].

-

Static Grounding: When transferring large volumes, ensure all metal containers and receiving vessels are bonded and grounded to prevent the buildup of electrostatic charge, which could ignite the vapors[8].

References

1.3. University of Minnesota. 2. 2. National Institutes of Health. 3.1. American Petroleum Institute. 4. 7. The John D. Walsh Company. 5.6. Ohio.gov. 6.5. NSW Government. 7.4. Fix for Life. 8. 8. ChemSupply Australia.

Sources

- 1. api.org [api.org]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. Relative Reactivities of Alcohols [www1.chem.umn.edu]

- 4. fixforlifeembalming.com [fixforlifeembalming.com]

- 5. "ALCOHOLS" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]

- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]

- 7. johndwalsh.com [johndwalsh.com]

- 8. shop.chemsupply.com.au [shop.chemsupply.com.au]

Methodological & Application

Grignard reaction for 2-(2,4-Dimethylphenyl)-2-pentanol synthesis

Synthesis of 2-(2,4-Dimethylphenyl)-2-pentanol via Ortho-Substituted Aryl Grignard Addition

Abstract & Strategic Overview

This Application Note details the synthesis of 2-(2,4-dimethylphenyl)-2-pentanol , a tertiary benzylic alcohol. The structural complexity of this target arises from the steric bulk of the ortho-methyl group on the aryl ring and the inherent lability of the resulting tertiary alcohol.

Key Technical Challenges:

-

Grignard Initiation: The ortho-methyl substituent on 1-bromo-2,4-dimethylbenzene passivates the magnesium surface, increasing the activation energy required for Grignard formation [1].

-

Product Stability: Tertiary benzylic alcohols are exceptionally prone to acid-catalyzed dehydration (E1 elimination) to form styrenyl derivatives. Standard acidic workups (e.g., 1M HCl) must be avoided in favor of buffered hydrolysis [2].

-

Enolization Competition: The electrophile, 2-pentanone, possesses

-protons. Uncontrolled temperature can favor deprotonation (enolization) over nucleophilic addition.

Retrosynthetic Analysis

The most reliable disconnection utilizes the polarity of the C-C bond between the aryl ring and the tertiary carbon.

Figure 1: Retrosynthetic logic isolating the aryl halide and aliphatic ketone as primary precursors.

Materials & Stoichiometry

Safety Warning: Grignard reagents are pyrophoric and react violently with moisture.[1] All glassware must be oven-dried (120°C) and assembled hot under a nitrogen (

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Scale (Example) | Role |

| 1-Bromo-2,4-dimethylbenzene | 185.06 | 1.37 | 1.2 | 22.2 g (16.2 mL) | Nucleophile Precursor |

| Magnesium Turnings | 24.31 | - | 1.3 | 3.16 g | Metal Source |

| 2-Pentanone | 86.13 | 0.81 | 1.0 | 8.6 g (10.6 mL) | Electrophile |

| Iodine ( | 253.8 | - | Cat. | 1 crystal | Initiator |

| THF (Anhydrous) | 72.11 | 0.89 | Solvent | ~100 mL | Solvent |

| Sat. | - | - | Quench | 100 mL | Buffered Acid |

Detailed Experimental Protocol

Phase 1: Formation of the Hindered Grignard Reagent

The ortho-methyl group creates steric hindrance. Mechanical activation (crushing Mg) and chemical activation (Iodine) are mandatory.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and

inlet. Add a magnetic stir bar and Magnesium turnings (1.3 eq). -

Activation: Flame-dry the apparatus under vacuum, then backfill with

. Add one crystal of Iodine ( -

Solvation: Allow to cool. Add just enough anhydrous THF to cover the Mg turnings.[1]

-

Initiation:

-

Prepare a solution of 1-bromo-2,4-dimethylbenzene (1.2 eq) in 40 mL anhydrous THF in the addition funnel.

-

Add 5-10% of this solution directly to the Mg.

-

Critical Step: If the solution does not turn colorless/grey and boil spontaneously within 5 minutes, gently warm the flask with a water bath (40°C). Do not proceed until initiation is confirmed by self-sustained reflux.

-

-

Completion: Once initiated, add the remaining aryl halide solution dropwise over 30–45 minutes. Maintain a gentle reflux using the heat of reaction.

-

Digestion: After addition, reflux the mixture (external oil bath at 70°C) for 1 hour to ensure conversion of the hindered bromide. The solution should appear dark grey/brown.

Phase 2: Electrophilic Addition

Temperature control is vital to prevent enolization of 2-pentanone.

-

Cooling: Cool the Grignard solution to 0°C using an ice/water bath.

-

Preparation: Dilute 2-pentanone (1.0 eq) in 20 mL anhydrous THF.

-

Addition: Add the ketone solution dropwise over 20 minutes.

-

Observation: A gummy precipitate (magnesium alkoxide) may form. Ensure vigorous stirring.

-

-

Equilibration: Allow the reaction to warm to Room Temperature (RT) naturally and stir for 2 hours.

Phase 3: Buffered Quench & Isolation

Self-Validating Step: Avoid HCl. The target is a tertiary benzylic alcohol and will dehydrate to an alkene if pH < 4.

-

Quenching: Cool the mixture back to 0°C. Slowly add Saturated Ammonium Chloride (

) solution.-

Note: Do not use HCl. The mildly acidic

(pH ~5) is sufficient to protonate the alkoxide without catalyzing elimination [3].

-

-

Extraction: Transfer to a separatory funnel. Extract with Diethyl Ether (

mL). -

Washing: Wash combined organics with Brine (sat. NaCl) to remove residual water and magnesium salts.

-

Drying: Dry over Anhydrous Sodium Sulfate (

) and filter. -

Concentration: Remove solvent via rotary evaporation (bath temp < 40°C) to yield the crude oil.

Workflow & Logic Map

Figure 2: Experimental workflow emphasizing the initiation check and the buffered quench.

Expected Results & Troubleshooting

Characterization Profile:

-

Appearance: Viscous, pale yellow oil.

-

1H NMR (Predicted,

):- 7.1–7.4 (m, 3H, Aryl).

-

2.3, 2.2 (s, 6H, Aryl-

-

1.8 (m, 2H,

-

1.5 (s, 3H,

-

0.9 (t, 3H, Terminal

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| No reaction initiation | Passivated Mg or wet solvent. | Add 2 drops 1,2-dibromoethane (entrainment method). |

| Low Yield | Enolization of ketone. | Ensure ketone is added at 0°C; increase Grignard equivalents to 1.5. |

| Alkene detected (NMR) | Acid-catalyzed dehydration. | STOP. Check pH of aqueous layer during workup. Ensure only |

References

-

Royal Society of Chemistry. (2024). Pseudourea-mediated dehydration of tertiary and benzylic alcohols. New Journal of Chemistry. Retrieved from [Link]

-

American Chemical Society. (2023). Grignard Reaction Safety Summary. ACS Chemical Safety. Retrieved from [Link]

Sources

Purification techniques for 2-(2,4-Dimethylphenyl)-2-pentanol

Executive Summary & Compound Profile

This guide details the isolation and purification of 2-(2,4-Dimethylphenyl)-2-pentanol , a tertiary benzylic alcohol typically synthesized via Grignard addition (e.g., reaction of 2,4-dimethylphenylmagnesium bromide with 2-pentanone).

Critical Technical Challenge: As a tertiary benzylic alcohol, this compound is highly prone to acid-catalyzed dehydration (elimination) to form the corresponding styrene derivatives (alkenes). Standard silica gel chromatography or acidic workups often lead to significant product degradation. This protocol prioritizes base-buffered isolation techniques to preserve the tertiary hydroxyl group.

Physicochemical Profile (Estimated)

| Property | Value / Description |

| Molecular Formula | C₁₃H₂₀O |

| Molecular Weight | 192.30 g/mol |

| Predicted Boiling Point | ~135–145 °C @ 1.0 mmHg |

| Physical State | Viscous colorless to pale yellow oil (may crystallize at < -10°C) |

| Solubility | Soluble in Et₂O, DCM, EtOAc, Hexanes; Insoluble in water.[1][2] |

| Major Impurities | 2-Pentanone (starting material), Biaryls (homocoupling), Styrenyl alkenes (dehydration products). |

Pre-Purification Protocol: The "Gentle" Workup

Objective: Remove magnesium salts without triggering acid-catalyzed elimination.

The "Acid Trap" Risk: Standard quenching with 1M HCl or H₂SO₄ generates local hot spots of acidity that instantly dehydrate tertiary benzylic alcohols.

Recommended Protocol:

-

Cooling: Chill the reaction mixture to 0°C.

-

Quench: Add Saturated Aqueous Ammonium Chloride (sat. NH₄Cl) dropwise.

-

Why: NH₄Cl is a mild acid (pH ~4-5) sufficient to hydrolyze the alkoxide but insufficient to drive rapid elimination at 0°C.

-

-

Extraction: Extract immediately with Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

-

Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO₃) to ensure pH is neutral/slightly basic (pH 7-8).

-

Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) . Do not use Magnesium Sulfate (MgSO₄) as it is slightly Lewis acidic and can promote degradation upon heating/concentration.

-

Concentration: Rotary evaporate at bath temperature < 40°C .

Purification Method A: Buffered Flash Chromatography (High Purity)

Target Audience: Research scale (< 5g). Purity Target: >98% (HPLC/NMR).

Mechanism: Standard silica gel is slightly acidic (pH 6-6.5). By doping the mobile phase with a tertiary amine, we neutralize surface silanol groups, preventing the alcohol from binding to acidic sites that catalyze elimination.

Materials

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase A: Hexanes (or Pentane).

-

Mobile Phase B: Ethyl Acetate (EtOAc).[3]

-

Buffer: Triethylamine (Et₃N).

Step-by-Step Protocol

-

Column Pre-treatment (Critical):

-

Prepare a slurry of silica gel in Hexanes containing 1% Triethylamine (v/v) .

-

Pack the column and flush with 2 column volumes (CV) of this "buffered hexane."

-

Validation: The eluent pH should be basic to litmus paper.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimum volume of 99:1 Hexanes:Et₃N. Avoid DCM if possible to prevent "band broadening" due to density differences.

-

-

Elution Gradient:

-

0–5 min: 100% Hexanes (Elutes non-polar biaryls and alkenes).

-

5–20 min: Linear gradient to 5% EtOAc / 95% Hexanes.

-

20–40 min: Linear gradient to 15% EtOAc / 85% Hexanes.

-

Note: The product typically elutes between 8–12% EtOAc.

-

-

Fraction Collection:

-

Monitor via TLC (UV 254 nm). The product will be UV active (aromatic ring).

-

Stain: Anisaldehyde stain is recommended; the alcohol usually stains dark blue/purple.

-

-

Post-Run: Combine pure fractions and concentrate at < 40°C.

Purification Method B: High-Vacuum Fractional Distillation

Target Audience: Process scale (> 10g). Purity Target: >95%.

Mechanism: Separation based on boiling point differentials. The tertiary alcohol has a significantly higher BP than the ketone starting material and lower BP than heavy biaryls.

Setup Diagram (Graphviz)

Caption: Figure 1. Short-path vacuum distillation setup. A Vigreux column is essential to separate the alcohol from closely boiling dehydration impurities.

Step-by-Step Protocol

-

Preparation: Add a magnetic stir bar to the flask. Do not use boiling chips (they become ineffective if vacuum is broken).

-

Vacuum Application: Slowly lower pressure to < 2 mmHg .

-

Heating:

-

Fraction 1 (Volatiles): Ambient to 60°C (bath). Removes residual solvent and unreacted 2-pentanone.

-

Fraction 2 (Dehydration Zone): 80–110°C (vapor temp). Contains alkene impurities (2-(2,4-dimethylphenyl)-2-pentene).

-

Fraction 3 (Product): 130–145°C (vapor temp). Collect this fraction.

-

-

Storage: Backfill with Nitrogen/Argon immediately. Store at 4°C.

Quality Control & Troubleshooting

Decision Workflow

Caption: Figure 2. Decision tree for selecting the optimal purification route based on scale and crude complexity.

Analytical Validation (1H NMR)

-

Product Confirmation: Look for the propyl group signals (triplet ~0.9 ppm, multiplet ~1.3 ppm) and the singlet methyls of the 2,4-dimethylphenyl group (~2.2-2.4 ppm).

-

Impurity Check (Dehydration): Scrutinize the 5.0–6.5 ppm region. Any signals here indicate alkene contamination (olefinic protons).

-

Impurity Check (Ketone): Look for sharp singlet ~2.1 ppm (methyl ketone) if 2-pentanone remains.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

- Pavia, D. L., et al. (2013). Introduction to Organic Laboratory Techniques. Cengage Learning.

-

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for acidity of silica vs. ammonium chloride).

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

Sources

Application Note: HPLC Method Development & Validation for 2-(2,4-Dimethylphenyl)-2-pentanol

Abstract & Molecule Profile

This guide details the protocol for the quantification and purity analysis of 2-(2,4-Dimethylphenyl)-2-pentanol . Unlike simple aliphatic alcohols, this molecule is a tertiary benzylic alcohol , a structural class characterized by significant hydrophobicity and a specific stability risk: acid-catalyzed dehydration .

The protocol below prioritizes stability-indicating separation, ensuring the parent alcohol is resolved from its potential degradation product (the corresponding styrene derivative).

Physicochemical Profile

| Property | Value / Characteristic | Impact on HPLC |